molecular formula C9H8O2 B14147583 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- CAS No. 3731-95-1

2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)-

Cat. No.: B14147583
CAS No.: 3731-95-1
M. Wt: 148.16 g/mol
InChI Key: VJSISYPUBUWIOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- can be synthesized through several methods. One common approach involves the oxidation of 2-allylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones, hydroquinones, and complex quinone derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- involves its ability to undergo redox reactions. The quinone structure allows it to accept and donate electrons, making it a key player in electron transfer processes. In biological systems, it can interact with various molecular targets, including enzymes involved in redox reactions, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the allyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-propenyl)- imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

3731-95-1

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-prop-2-enylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H8O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2

InChI Key

VJSISYPUBUWIOT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=O)C=CC1=O

Origin of Product

United States

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